Cas no 1211537-99-3 (ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate)

Ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate is a versatile sulfonyl chloride derivative with applications in organic synthesis and pharmaceutical intermediates. Its reactive chlorosulfonyl group enables efficient functionalization, making it valuable for constructing sulfonamides, sulfonate esters, and other sulfur-containing compounds. The piperidine scaffold provides a rigid framework, enhancing selectivity in reactions. The ethyl carboxylate moiety offers additional derivatization potential. This compound is particularly useful in medicinal chemistry for introducing sulfonyl groups into target molecules. It exhibits good stability under controlled conditions, ensuring reliable handling in synthetic workflows. The balanced reactivity and structural features make it a practical choice for researchers developing bioactive molecules or advanced intermediates.
ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate structure
1211537-99-3 structure
商品名:ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate
CAS番号:1211537-99-3
MF:C9H16ClNO4S
メガワット:269.7456407547
CID:6020348
PubChem ID:165637738

ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate
    • 1-Piperidinecarboxylic acid, 4-[(chlorosulfonyl)methyl]-, ethyl ester
    • 1211537-99-3
    • EN300-1987413
    • ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
    • インチ: 1S/C9H16ClNO4S/c1-2-15-9(12)11-5-3-8(4-6-11)7-16(10,13)14/h8H,2-7H2,1H3
    • InChIKey: DMUXQAMAWBFFNM-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OCC)=O)CCC(CS(Cl)(=O)=O)CC1

計算された属性

  • せいみつぶんしりょう: 269.0488569g/mol
  • どういたいしつりょう: 269.0488569g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 330
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 72.1Ų

ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1987413-10g
ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
1211537-99-3
10g
$5037.0 2023-09-16
Enamine
EN300-1987413-0.5g
ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
1211537-99-3
0.5g
$1124.0 2023-09-16
Enamine
EN300-1987413-5.0g
ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
1211537-99-3
5g
$3396.0 2023-06-02
Enamine
EN300-1987413-0.05g
ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
1211537-99-3
0.05g
$983.0 2023-09-16
Enamine
EN300-1987413-2.5g
ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
1211537-99-3
2.5g
$2295.0 2023-09-16
Enamine
EN300-1987413-10.0g
ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
1211537-99-3
10g
$5037.0 2023-06-02
Enamine
EN300-1987413-5g
ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
1211537-99-3
5g
$3396.0 2023-09-16
Enamine
EN300-1987413-1.0g
ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
1211537-99-3
1g
$1172.0 2023-06-02
Enamine
EN300-1987413-0.1g
ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
1211537-99-3
0.1g
$1031.0 2023-09-16
Enamine
EN300-1987413-0.25g
ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
1211537-99-3
0.25g
$1078.0 2023-09-16

ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate 関連文献

ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylateに関する追加情報

Professional Introduction to Ethyl 4-(Chlorosulfonyl)methylpiperidine-1-carboxylate (CAS No. 1211537-99-3)

Ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate (CAS No. 1211537-99-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, plays a pivotal role in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a piperidine ring substituted with a chlorosulfonyl methyl group and an ethyl ester moiety, makes it a versatile intermediate in the development of novel therapeutic agents.

The chlorosulfonyl functional group is particularly noteworthy due to its reactivity and ability to participate in nucleophilic substitution reactions, which are fundamental in organic synthesis. This property allows for the introduction of diverse substituents into the molecular framework, enabling the creation of complex derivatives with tailored biological activities. In recent years, there has been a surge in research focused on harnessing the potential of such intermediates to develop drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

In the realm of drug discovery, Ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate has been utilized as a key building block in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its efficacy in generating compounds that modulate enzyme activity by interacting with specific binding pockets. These interactions are often critical for achieving high selectivity and potency in therapeutic applications. The piperidine core is particularly interesting as it is a common motif found in many bioactive molecules, contributing to favorable pharmacokinetic properties such as solubility and metabolic stability.

The ethyl ester group present in Ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate also serves as a valuable handle for further chemical manipulation. Ester functionalities can be readily converted into other functional groups through various chemical transformations, such as hydrolysis or transesterification, allowing for the exploration of different chemical space. This flexibility is essential in medicinal chemistry, where iterative design and optimization are necessary to identify lead compounds with optimal pharmacological profiles.

Recent advancements in synthetic methodologies have further enhanced the utility of Ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate. For example, catalytic asymmetric reactions have enabled the stereoselective introduction of chiral centers, which are crucial for many biologically active compounds. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes, reducing waste and minimizing hazardous byproducts. These innovations align with the broader goal of making drug development more efficient and environmentally friendly.

The biological activity of derivatives derived from Ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate has been extensively studied. Researchers have explored its potential as a scaffold for kinase inhibitors, given the importance of kinases in signal transduction pathways associated with numerous diseases. Preliminary findings suggest that certain derivatives exhibit inhibitory effects on specific kinases, making them promising candidates for further development. Moreover, the compound's ability to cross the blood-brain barrier has opened up avenues for its use in treating central nervous system disorders.

In conclusion, Ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate (CAS No. 1211537-99-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an even greater role in the development of next-generation drugs that address unmet medical needs.

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